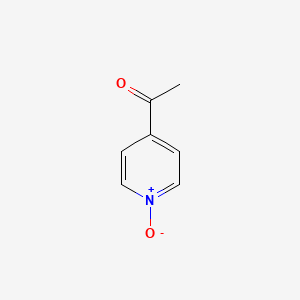

4-Acetylpyridine 1-oxide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 356032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(1-oxidopyridin-1-ium-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHDDRZAZNIQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10320185 | |

| Record name | 1-(1-Oxo-1lambda~5~-pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402-96-2 | |

| Record name | 1-(1-Oxido-4-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC356032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-Oxo-1lambda~5~-pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(1-oxido-4-pyridinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Acetylpyridine 1-oxide chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Acetylpyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic N-oxide that serves as a versatile and valuable building block in modern organic synthesis. The introduction of the N-oxide functionality significantly modulates the electronic properties of the pyridine ring, enhancing its utility as a synthetic intermediate compared to its parent compound, 4-acetylpyridine. This guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, and reactivity of this compound. It further delves into its applications in medicinal chemistry and drug development, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this potent molecule for the synthesis of complex chemical entities.

Core Physicochemical Properties

This compound is a stable, solid compound under standard conditions. The N-oxide group, being a strong dipole, imparts distinct physical and chemical characteristics to the molecule. It increases the polarity and water solubility while altering the reactivity of both the pyridine ring and the acetyl substituent.

| Property | Value | Source(s) |

| IUPAC Name | 1-(1-oxido-4-pyridinyl)ethanone | |

| CAS Number | 2402-96-2 | |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 132-133 °C | [3] |

| Density | 1.13 g/cm³ | [1] |

| InChI Key | GUHDDRZAZNIQJB-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The most common and efficient method for the preparation of this compound is through the direct N-oxidation of the readily available 4-acetylpyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent.

Causality in Synthetic Choice:

The choice of m-CPBA is strategic. It is a highly effective and relatively safe oxidizing agent for the N-oxidation of pyridines. The electron-withdrawing nature of the acetyl group deactivates the pyridine ring, necessitating a potent oxidant. The reaction proceeds cleanly, and the byproduct, m-chlorobenzoic acid, can be easily removed during workup. Dichloromethane is an excellent solvent choice as it is relatively inert and facilitates easy separation of the product.

Experimental Protocol: N-Oxidation of 4-Acetylpyridine

This protocol is adapted from a patented synthetic route[3].

Materials:

-

4-Acetylpyridine (100 mmol, 11.0 mL)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 55%, 100 mmol, 31.3 g)

-

Dichloromethane (CH₂Cl₂, 200 mL)

-

Diethyl ether ((C₂H₅)₂O, 200 mL)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-acetylpyridine (100 mmol) and dichloromethane (200 mL).

-

Slowly add m-CPBA (100 mmol) to the solution. The addition may be exothermic; control the rate to maintain a gentle reflux.

-

Once the addition is complete, heat the mixture to a boil and maintain reflux for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Induce precipitation of the product by adding diethyl ether (200 mL) to the reaction mixture.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove residual impurities.

-

Dry the product under vacuum to yield this compound as a solid. The reported melting point is 132-133°C[3].

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. The key expected spectral features are outlined below.

| Technique | Expected Features |

| ¹H NMR | Protons ortho to the N-oxide (H-2, H-6) will show a significant downfield shift compared to the parent pyridine due to the deshielding effect of the N⁺-O⁻ group. Protons meta to the N-oxide (H-3, H-5) will be shifted slightly upfield. The acetyl methyl protons will appear as a singlet around 2.5-2.7 ppm. |

| ¹³C NMR | The carbons attached to the nitrogen (C-2, C-6) and the carbon at the 4-position (C-4) are most affected. C-4 is deshielded due to direct attachment to the electron-withdrawing acetyl group and the influence of the N-oxide. The carbonyl carbon will appear significantly downfield (~195-200 ppm). |

| IR Spectroscopy | A strong N-O stretching band is expected in the range of 1200-1300 cm⁻¹. A sharp, strong carbonyl (C=O) stretching band from the acetyl group will be present around 1680-1700 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 137.05. A common fragmentation pattern for pyridine N-oxides is the loss of an oxygen atom (M-16), which would correspond to the m/z of 4-acetylpyridine (121.05). |

Chemical Reactivity and Synthetic Utility

The N-oxide functionality dramatically alters the reactivity profile of the pyridine ring, making this compound a versatile intermediate. The N⁺-O⁻ dipole acts as an electron-donating group via resonance, increasing electron density at the ortho (2,6) and para (4) positions, while also making the ring susceptible to a unique set of transformations.[4]

Reactions Involving the N-Oxide Group

-

Deoxygenation: The N-oxide can be readily reduced back to the parent pyridine using various reagents like PCl₃, PPh₃, or catalytic hydrogenation. This makes the N-oxide group an effective protecting or directing group that can be removed at a later synthetic stage.

-

Acylation and Rearrangement (Boekelheide Reaction): Reaction with acylating agents like acetic anhydride leads to an O-acylated intermediate. This intermediate is highly reactive and can undergo rearrangement, which is a powerful method for functionalizing the pyridine ring, typically at the ortho position if an alkyl group is present.[5][6]

Caption: Generalized Boekelheide rearrangement pathway.

Electrophilic and Nucleophilic Substitution

The increased electron density at the C2, C4, and C6 positions makes the ring more susceptible to electrophilic substitution than pyridine itself. Conversely, the N-oxide group activates the C2 and C4 positions toward nucleophilic attack, often after activation with an agent like POCl₃ or SO₂Cl₂.

Reactions of the Acetyl Group

The acetyl group can undergo standard ketone chemistry. It can be:

-

Reduced to an alcohol.

-

Converted to an oxime.[7]

-

Used as a handle for condensation reactions to build more complex side chains.

The interplay between the N-oxide and the acetyl group allows for selective transformations. For example, the acetyl group can be modified first, followed by a reaction directed by the N-oxide, or vice versa, providing significant synthetic flexibility.

Applications in Research and Drug Development

While 4-acetylpyridine itself is a key building block in pharmaceuticals and agrochemicals[8][9], its N-oxide derivative offers expanded synthetic possibilities.

-

Scaffold for Bioactive Molecules: The pyridine N-oxide motif is present in various biologically active compounds. The ability to functionalize the ring at multiple positions makes this compound an attractive starting point for library synthesis in drug discovery campaigns.

-

Intermediate for Complex Heterocycles: The unique reactivity imparted by the N-oxide group facilitates the construction of fused heterocyclic systems, which are common cores in many pharmaceutical agents.

-

Catalysis: Chiral pyridine N-oxides are increasingly used as highly effective nucleophilic catalysts in asymmetric synthesis, for instance, in acyl transfer reactions.[10] This highlights the potential for developing chiral derivatives of this compound for catalytic applications.

Safety and Handling

-

Hazard Identification: this compound is classified as an irritant. It may cause skin (H315) and serious eye irritation (H319).

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place at room temperature to prevent degradation.

Conclusion

This compound is more than just an oxidized derivative of its parent pyridine. It is a synthetically enabling molecule whose unique electronic and reactive properties provide chemists with a powerful tool for molecular construction. Its stability, well-defined synthesis, and multifaceted reactivity make it an indispensable intermediate for professionals in drug development and advanced materials science. Understanding its core chemical properties is key to unlocking its full potential in creating novel and complex chemical structures.

References

- The Good Scents Company. (n.d.). 4-acetyl pyridine.

- Markgraf, J. H., Brown, H. B., Mohr, S. C., & Peterson, R. G. (1962). The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. Journal of the American Chemical Society. [Link]

- ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement.

- Organic Syntheses. (n.d.). 4-AMINOPYRIDINE FROM 4-ACETYLPYRIDINE OXIME.

- ResearchGate. (n.d.). Acylation of pyridine-N-oxides.

- PubChem. (n.d.). 4-Acetylpyridine.

- Chen, N., et al. (2023). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Chemical Science. [Link]

- Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

- Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

- SpectraBase. (n.d.). 4-ACETYL-PYRIDINE-1-OXIDE - Optional[17O NMR].

- Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]

- Chemical Effects in Biological Systems. (n.d.). 4-Acetyl pyridine (1122-54-9).

- PubChemLite. (n.d.). 4-acetylpyridine-n-oxide (C7H7NO2).

- SpectraBase. (n.d.). 4-ACETYL-PYRIDINE-1-OXIDE - Optional[17O NMR].

- Fengyi. (n.d.). The Role of 4-Acetylpyridine in Modern Pharmaceutical Synthesis.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. PubChemLite - 4-acetylpyridine-n-oxide (C7H7NO2) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Acetylpyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 4-Acetylpyridine 1-oxide (CAS 2402-96-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 4-Acetylpyridine 1-oxide, a versatile heterocyclic compound. We will move beyond basic data, exploring its synthesis with a focus on mechanistic choices, its reactivity, and its applications as a key building block in modern chemical and pharmaceutical research.

Introduction and Strategic Importance

This compound, with the CAS number 2402-96-2, is the N-oxidized derivative of 4-acetylpyridine.[1] The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring. The electron-withdrawing nature of the acetyl group is counterbalanced by the electron-donating, resonance-stabilized N-oxide group. This electronic dichotomy makes the aromatic ring susceptible to both electrophilic and nucleophilic attack at different positions, rendering it a highly valuable and versatile intermediate in synthetic chemistry. Its utility is particularly noted in the construction of complex heterocyclic systems, a common motif in pharmacologically active molecules.[2][3]

Physicochemical and Spectroscopic Profile

A thorough characterization is the bedrock of reproducible science. The key properties of this compound are summarized below. This data is essential for reaction planning, purification, and structural confirmation.

| Property | Value | Source |

| CAS Number | 2402-96-2 | [1] |

| Molecular Formula | C7H7NO2 | [1][4] |

| Molecular Weight | 137.14 g/mol | [1][4] |

| Appearance | Solid | [1] |

| IUPAC Name | 1-(1-oxido-4-pyridinyl)ethanone | [1] |

| InChI Key | GUHDDRZAZNIQJB-UHFFFAOYSA-N | [1][4] |

| Density | 1.13 g/cm³ | [5] |

| Storage | Sealed in dry, room temperature conditions | [1] |

Spectroscopic data is crucial for in-process reaction monitoring and final product verification. While a full spectral analysis is recommended, key predicted shifts provide a useful reference.[4][6]

Synthesis Protocol and Mechanistic Considerations

The most common and reliable method for preparing this compound is through the direct oxidation of 4-acetylpyridine.[7][8] The choice of oxidant is critical and driven by factors such as selectivity, safety, and ease of workup.

Recommended Protocol: m-CPBA Oxidation

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and generally selective oxidizing agent for N-oxidation of pyridines.

Workflow Diagram:

Caption: Workflow for the N-oxidation of 4-acetylpyridine using m-CPBA.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-acetylpyridine (100 mmol) in 200 mL of dichloromethane (DCM).[7]

-

Reagent Addition: To the stirred solution, add 55% m-chloroperoxybenzoic acid (100 mmol) portion-wise. Causality Note: Portion-wise addition helps to control the initial exotherm of the reaction. DCM is chosen as the solvent due to its inertness and appropriate boiling point for this reaction.

-

Reaction: Heat the mixture to reflux and maintain for 16 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Workup and Isolation: After cooling the reaction mixture to room temperature, add 200 mL of diethyl ether to precipitate the product.[7] Expert Insight: The N-oxide product exhibits significantly lower solubility in diethyl ether compared to the starting material and the m-chlorobenzoic acid byproduct, enabling efficient isolation by precipitation.

-

Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The resulting solid is typically this compound with a melting point of 132-133°C.[7]

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Synthetic Applications

The presence of the N-oxide and acetyl groups imparts a unique reactivity profile to the molecule.

-

Nucleophilic Attack: The N-oxide group activates the pyridine ring, particularly at the C2 and C6 positions, making them susceptible to attack by nucleophiles.

-

Electrophilic Attack: The acetyl group's carbonyl carbon is a classic electrophilic site, readily undergoing reactions such as reductions, condensations, and additions.

-

Modulation of the Acetyl Group: The acetyl group can be a handle for further synthetic transformations, such as conversion to an oxime, which can then be rearranged or reduced to an amine.[9]

-

Precursor to APIs: As a versatile building block, it serves as a starting material for more complex pharmaceutical compounds and drug candidates.[2][3] Its structure is a key component in the synthesis of nitrogen-containing bicyclic heterocycles.[3]

Logical Relationship Diagram:

Caption: Key functional groups, reactivity, and applications of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves, eye protection, and face protection.[1][10]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment to ensure its stability.[1]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[10]

Conclusion

This compound is more than just a catalog chemical; it is a strategically important intermediate whose unique electronic and structural features provide chemists with a powerful tool for molecular construction. A solid understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development, particularly within the pharmaceutical industry. Its utility as a building block for complex, biologically relevant scaffolds ensures its continued importance in the field.

References

- 4-Acetylpyridine | C7H7NO | CID 14282. PubChem. [Link]

- 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI. [Link]

- 4-ACETYL-PYRIDINE-1-OXIDE - Optional[17O NMR] - Chemical Shifts. SpectraBase. [Link]

- 4-acetyl pyridine, 1122-54-9. The Good Scents Company. [Link]

- 4-acetylpyridine-n-oxide (C7H7NO2). PubChemLite. [Link]

- The Role of 4-Acetylpyridine in Modern Pharmaceutical Synthesis. LinkedIn. [Link]

Sources

- 1. This compound | 2402-96-2 [sigmaaldrich.com]

- 2. 4-Acetylpyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 3. nbinno.com [nbinno.com]

- 4. spectrabase.com [spectrabase.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. PubChemLite - 4-acetylpyridine-n-oxide (C7H7NO2) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. 4-ACETYLPYRIDINE N-OXIDE synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

Physical properties of 4-Acetylpyridine 1-oxide

An In-depth Technical Guide to the Physical Properties of 4-Acetylpyridine 1-oxide

Introduction

This compound (CAS No. 2402-96-2) is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As the N-oxide derivative of 4-acetylpyridine, it serves as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic attack and modulating its physicochemical characteristics.[1]

For researchers in drug discovery and development, a thorough understanding of the physical properties of this molecule is not merely academic; it is a prerequisite for effective handling, formulation, and interpretation of biological data. Properties such as melting point, solubility, and pKa directly influence a compound's purity assessment, dissolution rate, bioavailability, and interaction with biological targets. This guide provides a comprehensive overview of the core physical properties of this compound, details the authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Molecular and Fundamental Properties

A clear starting point for characterization involves the fundamental molecular properties of the compound. These identifiers are crucial for regulatory submissions, database searches, and accurate record-keeping.

| Property | Value | Source(s) |

| IUPAC Name | 1-(1-oxido-4-pyridinyl)ethanone | [2] |

| CAS Number | 2402-96-2 | [3] |

| Molecular Formula | C₇H₇NO₂ | [3] |

| Molecular Weight | 137.14 g/mol | [3] |

| Physical Form | Solid | [2] |

Physicochemical Properties & Measurement Protocols

The macroscopic behavior of a chemical entity is governed by its physicochemical properties. For drug development professionals, these values are critical predictors of a compound's performance in vitro and in vivo.

Melting Point

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity and identity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range.[4] For this compound, a consistent melting point is the first checkpoint of successful synthesis and purification.

| Property | Value | Source(s) |

| Melting Point | 132-133 °C | [3][5] |

This method remains the gold standard for its simplicity, accuracy, and small sample requirement.

Causality: The choice of a slow heating rate (1-2 °C/min) near the expected melting point is critical. Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to inaccurate and broad readings.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered by crushing it gently on a watch glass with a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to force a small amount of sample into the tube. Invert the tube and tap its sealed bottom on a hard surface to pack the sample tightly to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C/min to find a rough range. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the expected melting point (approx. 115 °C).

-

Slow Heating: Decrease the heating rate to 1-2 °C/min.

-

Observation & Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂.

Workflow: Capillary Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Aqueous Solubility

This method is designed to measure the equilibrium solubility of a compound, which is the most relevant value for predicting behavior in physiological systems.

Causality: The extended shaking period (24-48 hours) is essential to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This differentiates it from kinetic solubility assays, which are faster but may overestimate solubility for compounds that are slow to precipitate.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a shaker or rotator bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for at least 24 hours.

-

Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for LC-MS) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Calculation: Calculate the original solubility in the buffer by accounting for the dilution factor. Report the result in units such as mg/mL or µM.

Workflow: Shake-Flask Solubility Assay

Caption: Workflow for determining thermodynamic aqueous solubility.

Acidity (pKa)

The pKa value defines the ionization state of a compound at a given pH. The N-oxide functional group is a very weak base. The predicted pKa of the conjugate acid of this compound is extremely low, indicating that the N-oxide oxygen is very unlikely to be protonated under physiological conditions.

| Property | Value (Predicted) | Source(s) |

| pKa (Conjugate Acid) | -0.72 ± 0.10 | [3] |

Scientific Insight: For comparison, the pKa of the conjugate acid of pyridine is ~5.2, while that of pyridine N-oxide is ~0.79.[6] The N-oxide is a much weaker base because the oxygen atom's lone pairs are involved in resonance with the pyridine ring, and the electronegative oxygen pulls electron density from the nitrogen. This means that at pH 7.4, the compound will exist exclusively in its neutral, non-protonated form. This information is vital for designing analytical methods and for understanding potential receptor interactions, as the charge state of a molecule dictates its binding properties.

Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of a molecule's structure, confirming its identity and providing insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show three distinct signals:

-

A singlet for the methyl protons (-CH₃) of the acetyl group, likely around 2.5-2.7 ppm.

-

Two doublets for the aromatic protons. The protons alpha to the N-oxide (at C2 and C6) are expected to be shifted downfield (to a higher ppm value) compared to those in the parent 4-acetylpyridine due to the electron-withdrawing effect of the N-O bond. The protons beta to the N-oxide (at C3 and C5) will also be shifted.

-

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (C=O) around 197 ppm, the methyl carbon (-CH₃) around 26 ppm, and distinct signals for the aromatic carbons, with the carbon attached to the acetyl group (C4) and the carbons adjacent to the nitrogen (C2, C6) showing significant shifts due to substitution and the N-oxide effect.

Causality: The choice of deuterated solvent is critical. It must fully dissolve the sample without contributing interfering signals in the proton spectrum.[7] For this compound, a polar solvent like Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) would be appropriate. DMSO-d₆ is often an excellent choice for polar, crystalline solids.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Place the sample in a clean, dry vial and add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Vortex or gently sonicate until the solid is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

-

Cleaning and Insertion: Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.[5]

-

Acquisition: The instrument operator will then perform standard procedures:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized to ensure sharp, well-resolved peaks.

-

Acquisition: Standard ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) are acquired.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Spectral Features:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl group of the acetyl moiety.

-

N-O Stretch: A strong absorption band characteristic of the N-oxide functional group is expected around 1200-1300 cm⁻¹. This is a key diagnostic peak to confirm the oxidation of the pyridine nitrogen.

-

Aromatic C-H and C=C/C=N Stretches: Various bands corresponding to the aromatic ring will be present in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions.

Causality: For solid samples, the KBr pellet method is often preferred over Nujol mulls because KBr is transparent to IR radiation across the entire functional group region, preventing any interference from the matrix itself.[8][9] The sample must be finely ground to reduce scattering of the IR beam, which would otherwise result in a poor-quality spectrum.[10]

Methodology:

-

Grinding: Add ~1-2 mg of this compound and ~100-150 mg of dry, spectroscopic-grade Potassium Bromide (KBr) to an agate mortar.

-

Mixing: Gently grind the two solids together with a pestle for several minutes until a fine, homogeneous powder is obtained.

-

Pressing: Transfer a small amount of the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press.

-

Pellet Formation: Apply pressure (typically 7-10 tons) for several minutes. The pressure will cause the KBr to flow and encapsulate the sample, forming a thin, transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum.

Workflow: KBr Pellet Preparation for IR Spectroscopy

Caption: Workflow for preparing a solid sample for FT-IR analysis.

Summary of Physical Properties

This table consolidates the key physical and predicted properties of this compound for quick reference.

| Parameter | Value | Method / Notes |

| Molecular Formula | C₇H₇NO₂ | - |

| Molecular Weight | 137.14 g/mol | - |

| Physical Form | Solid | Visual Inspection |

| Melting Point | 132-133 °C | Capillary Method[3][5] |

| Boiling Point | 347.3 ± 15.0 °C | Predicted[3] |

| Density | 1.13 ± 0.1 g/cm³ | Predicted[3] |

| Aqueous Solubility | Expected to be soluble | Based on polarity; requires experimental confirmation via Shake-Flask method. |

| pKa (Conjugate Acid) | -0.72 ± 0.10 | Predicted[3] |

| Expected IR Bands | ~1690 cm⁻¹ (C=O), ~1250 cm⁻¹ (N-O) | FT-IR (KBr Pellet) |

| Expected ¹H NMR | Signals for methyl and aromatic protons | In DMSO-d₆ or CDCl₃ |

References

- Grokipedia. Pyridine-N-oxide. [Link]

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

- PharmaTutor. Sampling Methods for IR Spectroscopy. [Link]

- The Good Scents Company. 4-acetyl pyridine, 1122-54-9. [Link]

- Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

- Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

- Gajeles, G., et al. N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]

- ChemBK. 4-Acetylpyridine. [Link]

- Baran, P., et al. Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

- RSC Education.

- PubChem. 4-Acetylpyridine | C7H7NO | CID 14282. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | 2402-96-2 [sigmaaldrich.com]

- 3. 4-ACETYLPYRIDINE N-OXIDE | 2402-96-2 [chemicalbook.com]

- 4. mdpi.org [mdpi.org]

- 5. benchchem.com [benchchem.com]

- 6. baranlab.org [baranlab.org]

- 7. 4-ACETYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Acetylpyridine(1122-54-9) 1H NMR spectrum [chemicalbook.com]

- 10. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Characterization of 4-Acetylpyridine 1-oxide: Melting and Boiling Point Determination

For Immediate Release

[City, State] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the core physicochemical properties of 4-Acetylpyridine 1-oxide, specifically its melting and boiling points. This document provides a comprehensive overview of the theoretical and practical aspects of determining these crucial parameters, underpinning their importance in chemical synthesis, formulation development, and quality control.

Introduction: The Significance of this compound and its Physical Properties

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine, the introduction of the N-oxide functionality and the acetyl group at the 4-position dramatically influences its electronic properties, solubility, and potential for intermolecular interactions. These characteristics are pivotal in its application as a synthetic intermediate and a potential pharmacophore.

The melting and boiling points are fundamental physical constants that provide a wealth of information about a compound's purity, crystal lattice energy, and the strength of its intermolecular forces. For drug development professionals, these values are critical for:

-

Purity Assessment: A sharp and defined melting point range is a primary indicator of a compound's purity.

-

Formulation and Stability: Knowledge of the melting point is essential for developing stable dosage forms, particularly in processes like lyophilization and melt extrusion.

-

Process Chemistry: Boiling point data is crucial for designing purification strategies such as distillation and for ensuring safe handling at elevated temperatures.

Physicochemical Properties of this compound

The accurate determination of the melting and boiling points of this compound is essential for its reliable use in research and development. Based on available data, the key physical properties are summarized below.

| Property | Value | Source(s) |

| Melting Point | 132-133 °C | [1][2] |

| Boiling Point | 347.3 ± 15.0 °C (Predicted) | [2] |

| Physical Form | Solid at room temperature | [3] |

| CAS Number | 2402-96-2 | [2][3] |

| Molecular Formula | C₇H₇NO₂ | [2][3] |

| Molecular Weight | 137.14 g/mol | [2] |

It is important to note that the boiling point is a predicted value and should be confirmed by experimental determination where precise data is critical. The melting point, having been reported in a synthesis procedure, provides a reliable benchmark for the solid-to-liquid phase transition of the pure substance.[1][2]

Experimental Determination of Melting and Boiling Points

The following section details the standard methodologies for the experimental determination of the melting and boiling points of a solid compound like this compound.

Melting Point Determination: Capillary Method

The capillary melting point technique is a widely accepted and accurate method for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample of the substance is heated slowly in a capillary tube. The temperature range over which the substance melts is observed.

Experimental Protocol:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or a digital temperature sensor.

-

Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.

Trustworthiness and Self-Validation: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range. For validation, the determined melting point should be compared with the literature value of 132-133 °C.[1][2]

Boiling Point Determination: Siwoloboff's Method (Micro-scale)

Given that the predicted boiling point of this compound is high, a micro-scale method is often preferred to minimize sample usage and potential decomposition.

Principle: A small amount of the liquid is heated in a test tube along with an inverted, sealed capillary tube. The boiling point is the temperature at which the pressure of the vapor inside the capillary equals the atmospheric pressure.

Experimental Protocol:

-

Sample Preparation: A small sample of this compound is placed in a small test tube or a Thiele tube.

-

Apparatus Setup: A short piece of capillary tubing, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The apparatus is heated gently in an oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued, and the bath is allowed to cool slowly.

-

Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Causality Behind Experimental Choices: This micro-method is advantageous as it requires a minimal amount of substance and provides a relatively accurate boiling point at a given pressure. It is crucial to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Visualization of Experimental Workflow

The logical flow of determining the key physical properties of this compound can be visualized as follows:

Caption: Workflow for determining the melting and boiling points of this compound.

Conclusion

References

Sources

Spectroscopic Data of 4-Acetylpyridine 1-oxide: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 4-Acetylpyridine 1-oxide, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. The focus is on the practical interpretation of the spectra, underpinned by fundamental principles and supported by relevant literature.

Introduction: The Significance of this compound

This compound is a derivative of pyridine, a fundamental heterocyclic scaffold. The introduction of the N-oxide functionality and the acetyl group at the 4-position significantly alters the electronic properties and reactivity of the pyridine ring. This makes it a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active agents. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide will delve into the key spectroscopic features that define this compound.

Molecular Structure and its Spectroscopic Implications

To understand the spectroscopic data, it is crucial to first visualize the molecular structure of this compound. The N-oxide bond introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, leading to significant resonance contributions that influence the electron density distribution across the aromatic ring.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A small amount of solid this compound is placed directly on the diamond crystal of an ATR accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background is collected with a clean crystal prior to sample analysis. This technique requires minimal sample preparation and provides high-quality spectra of solid samples.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1690 | Strong | C=O stretch of the acetyl group |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C and C=N stretching vibrations |

| ~1250 | Strong | N-O stretching vibration |

| ~850 | Strong | C-H out-of-plane bending for 1,4-disubstituted pyridine |

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum is the strong absorption band around 1690 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of the acetyl group. The position of this band is influenced by the electronic effects of the pyridine N-oxide ring.

The aromatic ring vibrations (C=C and C=N stretching) typically appear in the 1600-1480 cm⁻¹ region. These bands confirm the presence of the heterocyclic aromatic system.

A key diagnostic peak for pyridine N-oxides is the N-O stretching vibration . This band is typically strong and appears in the region of 1200-1300 cm⁻¹ . For this compound, this is expected around 1250 cm⁻¹ . The electron-withdrawing nature of the acetyl group can influence the exact position of this band.

Finally, the strong band around 850 cm⁻¹ is indicative of the C-H out-of-plane bending vibrations for the two adjacent hydrogen atoms on the 1,4-disubstituted pyridine ring, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts and coupling patterns are highly sensitive to the electronic environment of the nuclei.

Experimental Protocol: ¹H and ¹³C NMR

Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

Caption: General workflow for acquiring NMR spectra.

¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~8.27 | Doublet | ~6.7 |

| H-3, H-5 | ~7.82 | Doublet | ~6.6 |

| -CH₃ | ~2.61 | Singlet | - |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is relatively simple and highly informative.[1]

-

Aromatic Protons (H-2, H-6 and H-3, H-5): Due to the symmetry of the molecule, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. The protons ortho to the N-oxide group (H-2, H-6) are deshielded due to the electron-withdrawing nature of the N-oxide and appear as a doublet around 8.27 ppm . The protons meta to the N-oxide (H-3, H-5) are also deshielded and appear as a doublet around 7.82 ppm . The coupling between these adjacent protons results in the observed doublet splitting pattern.

-

Acetyl Protons (-CH₃): The three protons of the methyl group of the acetyl moiety are equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet at approximately 2.61 ppm .

¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~193.7 |

| C-4 | ~139.7 |

| C-2, C-6 | ~132.5 |

| C-3, C-5 | ~125.2 |

| -CH₃ | ~26.4 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum provides five distinct signals, consistent with the molecular symmetry.[1]

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is the most deshielded carbon in the molecule, appearing at a characteristic chemical shift of around 193.7 ppm .

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the N-oxide group. The carbon atom attached to the N-oxide group (C-4) is observed at approximately 139.7 ppm . The ortho carbons (C-2, C-6) resonate around 132.5 ppm , while the meta carbons (C-3, C-5) appear at a more upfield position of about 125.2 ppm . This is consistent with the expected electron density distribution in the pyridine N-oxide ring.

-

Methyl Carbon (-CH₃): The carbon of the acetyl methyl group is the most shielded carbon, appearing at approximately 26.4 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

The sample is introduced into the ion source of a mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectral Data

| m/z | Proposed Fragment |

| 137 | [M]⁺ (Molecular Ion) |

| 121 | [M-O]⁺ |

| 122 | [M-CH₃]⁺ |

| 94 | [M-O-HCN]⁺ |

| 78 | [C₅H₄N]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 137 , corresponding to its molecular weight.

A characteristic fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom, which would result in a significant peak at m/z 121 ([M-O]⁺). This corresponds to the molecular ion of 4-acetylpyridine.

Another expected fragmentation is the loss of a methyl radical from the acetyl group, leading to a peak at m/z 122 ([M-CH₃]⁺).

Further fragmentation of the [M-O]⁺ ion can occur through the loss of hydrogen cyanide (HCN), a common fragmentation pathway for pyridine rings, giving a peak at m/z 94 . The pyridine ring itself can be observed at m/z 78 . The acetyl cation ([CH₃CO]⁺) would produce a prominent peak at m/z 43 .

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The key features in the IR, ¹H NMR, ¹³C NMR, and mass spectra are all consistent with the proposed molecular structure. This information is essential for any researcher working with this compound, ensuring its unambiguous identification and quality control in synthetic and analytical applications. The detailed interpretation of the spectra also serves as a valuable educational resource for understanding the structure-property relationships in substituted pyridine N-oxides.

References

- Deoxygenation of Heterocyclic N-oxides Employing Iodide and Formic Acid as a Sustainable Reductant. The Royal Society of Chemistry. [Link][1]

- Boykin, D. W., Baumstark, A. L., & Balakrishnan, P. (1985). 17O and 13C NMR of 4-substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 23(4), 276-279.

- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

- Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. IP Indexing. [Link]

- Spectroscopic and structural studies of some transition metal complexes of a synthetic ligands derived from 4-acetylpyridine. TSI Journals. [Link]

Sources

4-Acetylpyridine 1-oxide molecular weight

An In-Depth Technical Guide to 4-Acetylpyridine 1-oxide for Pharmaceutical Research and Development

Abstract

This compound, with a molecular weight of 137.14 g/mol , is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] As a derivative of pyridine, the introduction of the N-oxide functional group fundamentally alters the electronic properties and reactivity of the aromatic ring, rendering it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a field-proven synthesis protocol with mechanistic insights, its applications in drug development, and essential safety protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and manufacturing endeavors.

Introduction: The Strategic Importance of Pyridine N-Oxides

Pyridine N-oxides are a class of compounds that have garnered considerable attention in medicinal chemistry. The N-oxide moiety acts as a powerful electron-withdrawing group via induction while also being a weak π-donor. This dual nature deactivates the pyridine ring towards electrophilic substitution but, crucially, activates the C2 and C4 positions for nucleophilic attack. Furthermore, the N-oxide group can enhance the aqueous solubility of a parent molecule and act as a hydrogen bond acceptor, properties that are highly desirable in drug design. This compound combines these features with a reactive acetyl group, making it a bifunctional intermediate for constructing diverse and novel scaffolds.

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound is fundamental for its effective use. The compound is a solid at room temperature and should be stored in a dry, sealed environment. Its identity and purity are typically confirmed through a combination of spectroscopic methods and physical measurements.

Table 1: Core Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 137.14 g/mol | [1][2] |

| Molecular Formula | C7H7NO2 | [2] |

| CAS Number | 2402-96-2 | [2] |

| IUPAC Name | 1-(1-oxido-4-pyridinyl)ethanone | |

| Physical Form | Solid | |

| Typical Purity | ≥98% | |

| InChI Key | GUHDDRZAZNIQJB-UHFFFAOYSA-N | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry |

For characterization, ¹H NMR spectroscopy is a primary tool. The protons on the pyridine ring of an N-oxide typically exhibit a downfield shift compared to the parent pyridine due to the deshielding effect of the N-oxide group.

Synthesis and Purification: A Validated Protocol

The most common and reliable method for preparing this compound is through the direct oxidation of 4-Acetylpyridine. The choice of oxidizing agent is critical; peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective as they provide a source of electrophilic oxygen that readily attacks the nucleophilic pyridine nitrogen.

Experimental Protocol: N-Oxidation of 4-Acetylpyridine

This protocol is adapted from established procedures for the N-oxidation of acetylpyridines.[3]

Objective: To synthesize, isolate, and purify this compound from 4-Acetylpyridine.

Materials:

-

4-Acetylpyridine (10.0 g, 82.5 mmol, 1.0 equiv.)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 22.0 g, ~98.0 mmol, 1.2 equiv.)

-

Dichloromethane (DCM), anhydrous (200 mL)

-

Diethyl ether (200 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Acetylpyridine (10.0 g) in 200 mL of anhydrous dichloromethane. Stir the solution at room temperature until the starting material is fully dissolved.

-

Reagent Addition: To the stirred solution, add m-CPBA (22.0 g) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic nature of the reaction and maintain a safe operating temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-Acetylpyridine starting material. The reaction is typically complete within 16-24 hours.[3]

-

Workup & Isolation:

-

Upon completion, cool the reaction mixture in an ice bath. The byproduct, meta-chlorobenzoic acid, will precipitate out. Filter the mixture to remove the bulk of this solid.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (3 x 50 mL) to remove residual acid. Trustworthiness Check: The aqueous layer should be basic upon testing with pH paper after the final wash, ensuring complete acid removal.

-

Wash the organic layer with brine (1 x 50 mL), then dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to a volume of approximately 50 mL.

-

Add 200 mL of diethyl ether to the concentrated solution to precipitate the product.[3] Causality Note: this compound has low solubility in diethyl ether, allowing for efficient crystallization away from soluble impurities.

-

Collect the resulting solid by suction filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.

-

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is not merely a laboratory curiosity; it is a strategic intermediate for accessing valuable pharmaceutical targets. Its utility stems from the ability to functionalize both the acetyl group and the activated pyridine ring.

-

Scaffold Elaboration: The acetyl group can undergo a wide range of transformations, including reduction to an alcohol, conversion to an oxime, or serving as a handle for aldol condensations, providing a route to more complex side chains.

-

Ring Functionalization: The N-oxide activates the C2 and C6 positions towards nucleophilic substitution, allowing for the introduction of various functional groups (e.g., halides, amines, thiols) that are pivotal for modulating biological activity.

-

Precursor to APIs: It serves as a key starting material in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] For example, it can be a precursor to compounds investigated for neurological or oncological applications.

Caption: Synthetic utility of this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with GHS07 and carries specific hazard statements.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6]

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

-

First Aid:

Conclusion

This compound is a high-value chemical intermediate whose utility in modern organic synthesis and drug development cannot be overstated. With a well-defined molecular weight of 137.14 g/mol , its predictable physicochemical properties and versatile reactivity make it an indispensable tool for medicinal chemists. The reliable synthesis via N-oxidation of 4-Acetylpyridine, coupled with the compound's dual reactive sites, provides a robust platform for the creation of novel and complex molecules. By adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and effectively integrate this compound into their discovery and development pipelines.

References

- Organic Syntheses. 4-ACETYLPYRIDINE OXIME. [Link]

- PubChem. 4-Acetylpyridine | C7H7NO | CID 14282. [Link]

- MDPI. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

- The Good Scents Company. 4-acetyl pyridine, 1122-54-9. [Link]

- ChemBK. 4-Acetylpyridine. [Link]

- SpectraBase. 4-ACETYL-PYRIDINE-1-OXIDE. [Link]

- SpectraBase. 4-Acetylpyridine. [Link]

- MDPI.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 4-ACETYLPYRIDINE N-OXIDE synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Acetylpyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-(1-oxido-4-pyridinyl)ethanone

Foreword: The Strategic Importance of Pyridine N-Oxides in Modern Chemistry

In the landscape of synthetic chemistry, particularly within the pharmaceutical and materials science sectors, the strategic manipulation of heterocyclic scaffolds is paramount. Pyridine N-oxides, a class of compounds often relegated to the status of mere intermediates, are, in reality, powerful and versatile synthons. Their unique electronic properties, stemming from the N-oxide functional group, unlock reaction pathways that are otherwise challenging with the parent pyridine. This guide focuses on a particularly valuable member of this class: 4-Acetylpyridine 1-oxide, or as it is formally named, 1-(1-oxido-4-pyridinyl)ethanone. We will delve into its fundamental characteristics, synthesis, and reactivity, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to leverage its full potential.

Nomenclature, Structure, and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound with the common name this compound is 1-(1-oxido-4-pyridinyl)ethanone [1]. Its identity is unambiguously confirmed by its CAS Registry Number: 2402-96-2 [1].

The molecular structure consists of a pyridine ring where the nitrogen atom is oxidized, and an acetyl group is substituted at the C4 position. This N-oxide functionality is not merely an appendage; it fundamentally alters the electronic nature of the pyridine ring. The oxygen atom, through resonance, can donate electron density into the ring, particularly at the C2 and C4 positions. This has profound implications for the molecule's reactivity, which will be discussed in subsequent sections.

Caption: Structure of 1-(1-oxido-4-pyridinyl)ethanone.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is essential for its application in research and development. The key data for 1-(1-oxido-4-pyridinyl)ethanone are summarized below.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| IUPAC Name | 1-(1-oxido-4-pyridinyl)ethanone | [1] |

| CAS Number | 2402-96-2 | [1] |

| Molecular Formula | C₇H₇NO₂ | [2] |

| Molecular Weight | 137.14 g/mol | [2] |

| Physical Form | Solid | [1] |

| Melting Point | 132 °C | [2] |

| Boiling Point | 347.3 °C at 760 mmHg | [2] |

| Density | 1.13 g/cm³ | [2] |

| ¹H NMR | Data not explicitly available in searched literature. Predicted shifts would show downfield aromatic protons compared to 4-acetylpyridine, due to the influence of the N-oxide group. | |

| ¹³C NMR | Data not explicitly available in searched literature. The C4 carbon is expected to be significantly deshielded due to both the acetyl and N-oxide groups. | |

| IR Spectroscopy | Characteristic peaks expected for C=O stretch of the acetyl group, and N-O stretching and bending vibrations. | |

| Mass Spectrometry | Expected fragmentation includes the loss of an oxygen atom ([M-16]) and a hydroxyl radical ([M-17]), which are characteristic of N-oxides[3]. The molecular ion peak (M+) would be observed at m/z = 137. |

Synthesis and Purification

The most common and reliable method for the synthesis of 1-(1-oxido-4-pyridinyl)ethanone is the direct oxidation of 4-acetylpyridine. This transformation is a cornerstone reaction in heterocyclic chemistry, and the choice of oxidant is critical to achieving high yield and purity.

The Rationale Behind Oxidant Selection

The nitrogen atom in the pyridine ring is nucleophilic and susceptible to oxidation. The most frequently employed oxidants for this purpose are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a carboxylic acid like acetic acid.

-

meta-Chloroperoxybenzoic Acid (m-CPBA): This reagent is highly effective for the N-oxidation of pyridines. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the nitrogen[4][5]. The reaction is generally clean and proceeds under mild conditions, making it a preferred choice in many synthetic applications. The driving force is the formation of a stable carboxylic acid byproduct (meta-chlorobenzoic acid) and the new, stable N-O bond.

-

Hydrogen Peroxide in Acetic Acid: This is a more cost-effective, though sometimes slower, alternative to m-CPBA. In this system, peracetic acid is formed in situ, which then acts as the oxidizing agent.

Experimental Protocol: Synthesis via m-CPBA Oxidation

The following protocol is a robust method for the laboratory-scale synthesis of 1-(1-oxido-4-pyridinyl)ethanone, adapted from established procedures[6].

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylpyridine (1 equivalent) in a suitable solvent such as methylene chloride.

-

Reagent Addition: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting material and the formation of the more polar N-oxide product. The reaction is typically stirred at room temperature or gentle reflux for several hours to ensure completion.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the byproduct, meta-chlorobenzoic acid, is removed by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-(1-oxido-4-pyridinyl)ethanone as a solid.

Caption: Experimental workflow for the synthesis of 1-(1-oxido-4-pyridinyl)ethanone.

Chemical Reactivity: A Versatile Synthetic Intermediate

The introduction of the N-oxide functionality dramatically alters the reactivity profile of the pyridine ring, making 1-(1-oxido-4-pyridinyl)ethanone a valuable intermediate for the synthesis of substituted pyridines that are otherwise difficult to access.

Electrophilic Aromatic Substitution

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, the N-oxide group changes this paradigm. The oxygen atom can donate electron density into the ring via resonance, thereby activating the C2 and C4 positions towards electrophilic attack[7].

A prime example of this is the nitration of this compound. Treatment with a nitrating agent, such as nitric acid in the presence of trifluoroacetic anhydride, leads to the regioselective introduction of a nitro group at the C2 position, affording 2-nitro-4-acetylpyridine N-oxide[8]. This is a powerful demonstration of the N-oxide's ability to direct electrophiles to specific positions on the pyridine ring. The subsequent reduction of the nitro group and deoxygenation of the N-oxide can then provide access to a range of 2,4-disubstituted pyridines[8].

Caption: Logical flow of electrophilic substitution on 1-(1-oxido-4-pyridinyl)ethanone.

Nucleophilic Substitution

The N-oxide group also enhances the susceptibility of the C2 and C4 positions to nucleophilic attack. This is due to the ability of the N-oxide to stabilize the negative charge in the Meisenheimer-like intermediate that is formed during the reaction. While the acetyl group at the C4 position already provides some activation for nucleophilic attack, the N-oxide further facilitates this reactivity.

Applications in Drug Development and Catalysis

The unique reactivity of 1-(1-oxido-4-pyridinyl)ethanone makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Intermediate in Pharmaceutical Synthesis

Ligand in Coordination Chemistry and Catalysis

Pyridine N-oxides are excellent ligands for a variety of metal ions. The oxygen atom of the N-oxide group is a hard donor, making it particularly suitable for coordinating to a range of metal centers. While research on the catalytic applications of complexes specifically derived from 1-(1-oxido-4-pyridinyl)ethanone is not extensive in the provided search results, palladium complexes with pyridine-based ligands are widely used in cross-coupling reactions[10]. The electronic properties of the N-oxide ligand can be expected to modulate the catalytic activity of the metal center, offering potential for the development of novel catalysts. For example, palladium complexes with 4-acetylpyridine have been investigated for their cytotoxic and catalytic activities[4]. The N-oxide derivative could offer a different electronic and steric profile, potentially leading to enhanced catalytic performance or novel reactivity.

Safety and Handling

1-(1-oxido-4-pyridinyl)ethanone is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319)[1]. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-(1-oxido-4-pyridinyl)ethanone is more than just a simple derivative of 4-acetylpyridine. It is a strategically important intermediate that offers a wealth of opportunities for the synthesis of complex and highly functionalized pyridine-based molecules. Its unique reactivity, which allows for both electrophilic and nucleophilic substitution at positions that are otherwise difficult to access, makes it an invaluable tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to fully exploit its potential in the development of new pharmaceuticals, functional materials, and catalysts.

References

- Bruker. (n.d.). 1 - Supporting Information.

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-Acetylpyridine in Modern Pharmaceutical Synthesis.

- IP Indexing. (n.d.). Synthesis of some nuclear substitution derivatives of 4- acetyl pyridine.

- Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry.

- ResearchGate. (n.d.). Structure characterization and antitumor activity of palladium pseudo halide complexes with 4-acetylpyridine | Request PDF.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.

- Unknown Source. (n.d.). Table of Characteristic IR Absorptions.

- ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides.

- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.

- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine.

- PubMed. (n.d.). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.

- YouTube. (2017, July 28). Electrophilic substitution reactions - pyridine.

- ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b)..

- YouTube. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry.

- Chemistry LibreTexts. (2022, July 20). 11.10: Nucleophilic Acyl Substitution Reactions in the Laboratory.

- PubMed. (n.d.). Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation.

- YouTube. (2018, September 21). 20.7 The Mechanisms of Nucleophilic Acyl Substitution.

- ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry.

- The Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.

- PubChem. (n.d.). 4-Acetylpyridine | C7H7NO | CID 14282.

- Unknown Source. (n.d.). Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Lecture Notes: Dr. Diksha Katiyar This is in continuation of m.